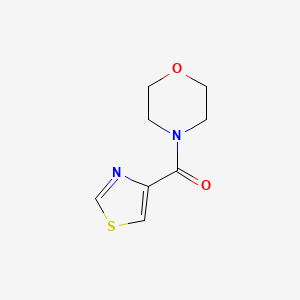
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine, cyclopropylamino, and phenyl groups
準備方法
The synthesis of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Bromination: Introduction of the bromine atom at the 5-position of the pyridazine ring can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the pyridazine ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Coupling Reactions: The phenyl group can participate in further cross-coupling reactions to introduce additional substituents.
科学的研究の応用
5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylamino and phenyl groups can influence its binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.
類似化合物との比較
Similar compounds to 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one include:
4-(Cyclopropylamino)-2-phenylpyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the cyclopropylamino group, which may influence its pharmacological properties.
5-Bromo-4-(methylamino)-2-phenylpyridazin-3(2H)-one: Substitutes the cyclopropylamino group with a methylamino group, potentially altering its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-11-8-15-17(10-4-2-1-3-5-10)13(18)12(11)16-9-6-7-9/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPHENTZIDZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=NN(C2=O)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
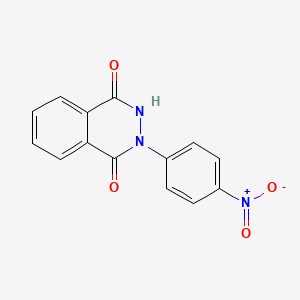
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)
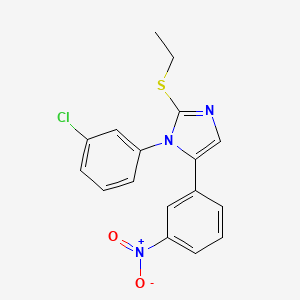
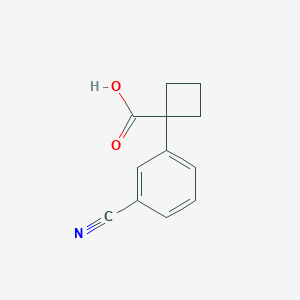
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)
![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)


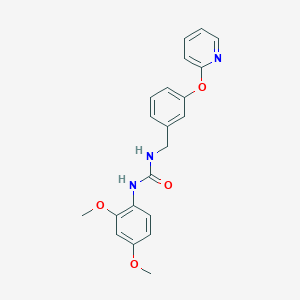
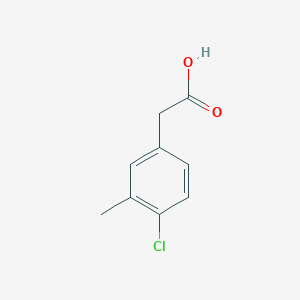
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)
